molecular formula C17H21NO5S B1308426 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-18-0

5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1308426
CAS No.: 899710-18-0
M. Wt: 351.4 g/mol
InChI Key: GEJHWURZGSHQBU-UHFFFAOYSA-N
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Description

5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a complex organic compound featuring a benzofuran core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Amination: The cyclohexyl(methyl)amino group is introduced via nucleophilic substitution reactions, often using cyclohexylmethylamine and suitable activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Sulfides, sulfoxides.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzofuran core is a versatile scaffold for developing new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new polymers and dyes due to its stable benzofuran structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-{[Cyclohexyl(methyl)amino]sulfonyl}-2-benzofuran-1-carboxylic acid: Similar structure but different positioning of the carboxylic acid group.

    5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzothiophene-2-carboxylic acid: Contains a benzothiophene core instead of benzofuran.

Uniqueness

The unique combination of the benzofuran core with the sulfonyl and amino groups in 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid provides distinct chemical properties and biological activities that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[cyclohexyl(methyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-11-14-10-13(8-9-15(14)23-16(11)17(19)20)24(21,22)18(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJHWURZGSHQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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